![molecular formula C21H34N2O B294891 3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294891.png)
3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic compound that belongs to the class of N-substituted benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide is not fully understood. However, it has been proposed that the compound acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABAA receptor, the compound may reduce neuronal excitability and promote relaxation and pain relief.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, 3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. Moreover, it has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide in lab experiments include its high potency, selectivity, and relatively low toxicity. Moreover, the compound is readily available and can be synthesized using standard laboratory techniques. However, the limitations of using the compound include its poor solubility in water and its potential to interact with other drugs or compounds.
Zukünftige Richtungen
There are several future directions for the research on 3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide. One direction is to further investigate its mechanism of action and its potential interactions with other neurotransmitter systems. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Moreover, the compound could be modified to improve its solubility and pharmacokinetic properties, which could enhance its therapeutic efficacy. Finally, the compound could be used as a lead compound for the development of new drugs with similar pharmacological effects.
Conclusion:
3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic compound that has shown promising therapeutic effects in various animal models of pain, inflammation, anxiety, and depression. Its mechanism of action involves the modulation of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. While the compound has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on the compound could lead to the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide involves the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with 2-(1-pyrrolidinyl)ethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields the desired compound, which can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Moreover, it has been reported to have anxiolytic and antidepressant-like effects in various behavioral tests, suggesting its potential use in the treatment of anxiety and depression.
Eigenschaften
Molekularformel |
C21H34N2O |
---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3,5-ditert-butyl-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H34N2O/c1-20(2,3)17-13-16(14-18(15-17)21(4,5)6)19(24)22-9-12-23-10-7-8-11-23/h13-15H,7-12H2,1-6H3,(H,22,24) |
InChI-Schlüssel |
JJJAZEISKYWVDO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCN2CCCC2)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCN2CCCC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.